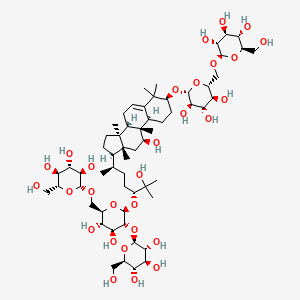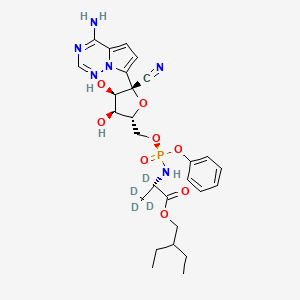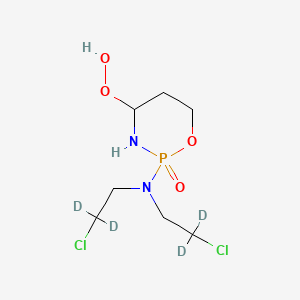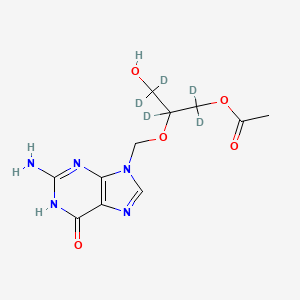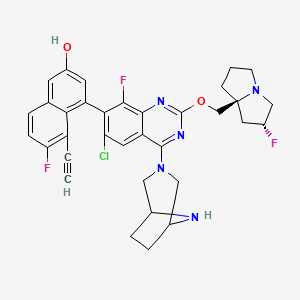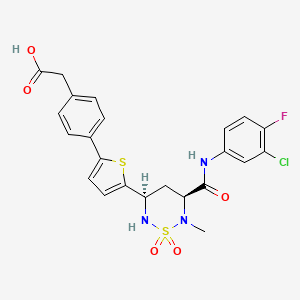
Hbv-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-6 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is known for its ability to inhibit the replication of HBV, making it a promising candidate for antiviral drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-6 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous flow systems, and stringent quality control measures to maintain the consistency and quality of the compound. The industrial production methods also focus on minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.
Aplicaciones Científicas De Investigación
Hbv-IN-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: The compound is utilized in biological studies to understand its interaction with viral proteins and its effect on viral replication.
Medicine: this compound is being investigated for its potential as an antiviral drug for the treatment of HBV infections. Clinical trials are ongoing to evaluate its safety and efficacy.
Industry: The compound is used in the pharmaceutical industry for the development of new antiviral therapies and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Hbv-IN-6 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the replication of the viral genome, thereby reducing the viral load in infected cells. The molecular pathways involved include the inhibition of reverse transcription and the synthesis of viral DNA .
Comparación Con Compuestos Similares
Hbv-IN-6 is compared with other similar compounds to highlight its uniqueness and advantages. Some of the similar compounds include:
Tenofovir: Another antiviral agent used for HBV treatment, which has a different mechanism of action and resistance profile.
Lamivudine: An older antiviral drug with a higher risk of developing resistance compared to this compound.
The uniqueness of this compound lies in its specific inhibition of HBV polymerase and its potential to overcome resistance issues associated with other antiviral agents.
Propiedades
Fórmula molecular |
C23H21ClFN3O5S2 |
|---|---|
Peso molecular |
538.0 g/mol |
Nombre IUPAC |
2-[4-[5-[(3R,5S)-5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]thiophen-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C23H21ClFN3O5S2/c1-28-19(23(31)26-15-6-7-17(25)16(24)11-15)12-18(27-35(28,32)33)21-9-8-20(34-21)14-4-2-13(3-5-14)10-22(29)30/h2-9,11,18-19,27H,10,12H2,1H3,(H,26,31)(H,29,30)/t18-,19+/m1/s1 |
Clave InChI |
MEHHLDWOSUGAEW-MOPGFXCFSA-N |
SMILES isomérico |
CN1[C@@H](C[C@@H](NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |
SMILES canónico |
CN1C(CC(NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


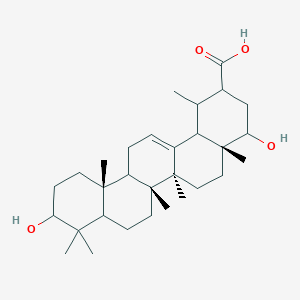
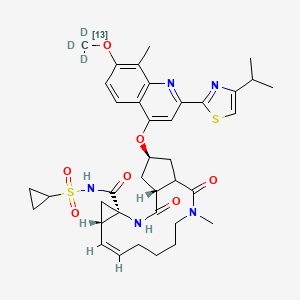
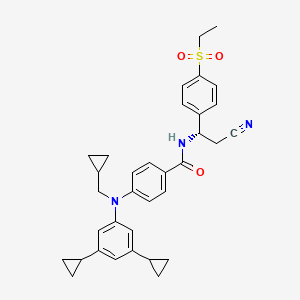
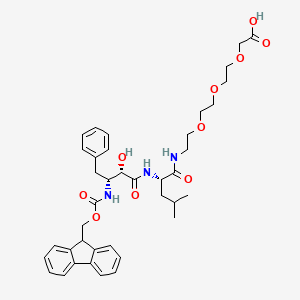
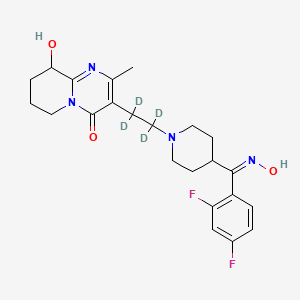
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
